4-Bromo-2-chloropyridine
Overview
Description
4-Bromo-2-chloropyridine is a halogenated heterocyclic compound with the molecular formula C5H3BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by bromine and chlorine atoms, respectively . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Scientific Research Applications
4-Bromo-2-chloropyridine has a wide range of applications in scientific research:
Safety and Hazards
4-Bromo-2-chloropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . In case of eye irritation, it is advised to rinse cautiously with water for several minutes and seek medical advice .
Mechanism of Action
Target of Action
4-Bromo-2-chloropyridine is a biochemical reagent . It is primarily used in organic synthesis and proteomics research
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds. In these reactions, this compound could act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .
Biochemical Pathways
As a reagent used in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .
Pharmacokinetics
Its molecular weight is 19244 , which is within the range generally favorable for good bioavailability.
Result of Action
As a reagent used in organic synthesis, its primary role is to participate in chemical reactions to form new compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling reactions, the reaction conditions, such as temperature and the presence of a palladium catalyst, can significantly affect the outcome . Additionally, its stability and reactivity may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-chloropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Cellular Effects
It is known to be a useful chemical for proteomics research , suggesting that it may have some influence on protein expression or function.
Molecular Mechanism
It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a melting point of 27°C and a boiling point of 226.6°C at 760 mmHg .
Metabolic Pathways
It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Preparation Methods
4-Bromo-2-chloropyridine can be synthesized through several methods. One common synthetic route involves the bromination of 2-chloropyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of 2-amino-4-chloropyridine as a starting material, which undergoes bromination followed by diazotization and chlorination to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Comparison with Similar Compounds
4-Bromo-2-chloropyridine can be compared with other halogenated pyridines, such as:
2-Bromo-4-chloropyridine: Similar in structure but with the positions of bromine and chlorine atoms swapped.
3-Bromo-2-chloropyridine: Another isomer with bromine at position 3 and chlorine at position 2.
5-Bromo-2-chloropyridine-4-carboxaldehyde: A derivative with an additional formyl group at position 4.
These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo. The unique positioning of the halogen atoms in this compound makes it particularly useful in certain synthetic routes and applications.
Properties
IUPAC Name |
4-bromo-2-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHMWUXYIFULDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397267 | |
Record name | 4-Bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73583-37-6 | |
Record name | 4-Bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Bromo-2-chloropyridine utilized in the synthesis of substituted azafluorenones?
A: this compound serves as a crucial starting material in the palladium-catalyzed synthesis of substituted azafluorenones. [] The molecule's bromine and chlorine substituents act as leaving groups in two sequential palladium-catalyzed reactions. Initially, either a Suzuki or Heck coupling reaction can be employed, utilizing the bromine atom. Subsequently, a direct cyclizing arylation occurs, involving the chlorine atom, ultimately leading to the formation of the desired azafluorenone ring system. This auto-tandem process highlights the versatility of this compound in constructing complex molecules via palladium catalysis. []
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